2-{4-[(cycloheptylamino)methyl]phenoxy}ethanol hydrochloride
Overview
Description
2-{4-[(cycloheptylamino)methyl]phenoxy}ethanol hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO2 and its molecular weight is 299.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.1652068 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electron-transfer Reaction
A study by Foti, Daquino, and Geraci (2004) explores the electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions, highlighting the role of phenolic OH groups and the influence of solvent molecules on reaction rates (Foti, Daquino, & Geraci, 2004). This research could provide insights into how "2-{4-[(cycloheptylamino)methyl]phenoxy}ethanol hydrochloride" might interact in similar radical-involved reactions due to its phenolic structure.
Thermo-solvatochromism of Zwitterionic Probes
Research by Tada, Silva, and Seoud (2003) on the thermo-solvatochromism of zwitterionic probes in aqueous alcohols examines how probe solvation changes with temperature and solvent composition (Tada, Silva, & Seoud, 2003). This study might be relevant for understanding the solvatochromic properties of "this compound" in various solvent environments.
Crystalline Self-Assembly
Shi, Sun, Huang, and Zheng (2010) discuss the crystalline self-assembly of a bowl-like cyclotriguaiacylene derivative with alcohol/phenols through hydrogen bonding and C−H···π interactions, demonstrating the potential for creating extended organic frameworks (Shi, Sun, Huang, & Zheng, 2010). This could hint at the structural and interaction capabilities of "this compound" in forming crystalline structures or networks.
Extraction from Aqueous Solution
A study by Reis, de Freitas, Ferreira, and Carvalho (2006) on the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution by emulsion liquid membranes explores the effects of additives on solute permeation, providing a model for the physical and reactive extraction of phenolic alcohols (Reis, de Freitas, Ferreira, & Carvalho, 2006). This could suggest methods for the separation or purification of "this compound" from complex mixtures.
Properties
IUPAC Name |
2-[4-[(cycloheptylamino)methyl]phenoxy]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c18-11-12-19-16-9-7-14(8-10-16)13-17-15-5-3-1-2-4-6-15;/h7-10,15,17-18H,1-6,11-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSZINHXSWZEOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)OCCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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